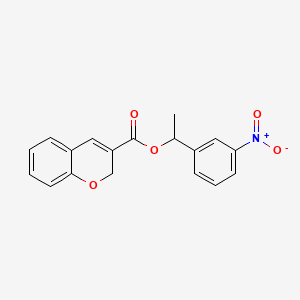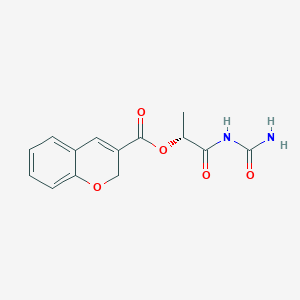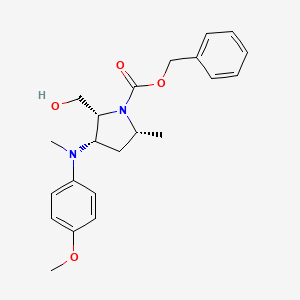
(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is a compound that features an imidazole ring, a benzyl group, and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline typically involves the condensation of benzyl imidazole with aniline under specific conditions. One common method involves refluxing the reactants in ethanol and dimethylformamide (DMF) to facilitate the reaction . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
化学反应分析
Types of Reactions
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
科学研究应用
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 1-Benzyl-4-nitroimidazole
- 1-Benzyl-5-chloroimidazole
Uniqueness
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is unique due to its specific combination of an imidazole ring, benzyl group, and aniline moiety. This structure imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
属性
CAS 编号 |
13750-77-1 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-(1-benzylimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2 |
InChI 键 |
VTGGZTHWQWXYCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
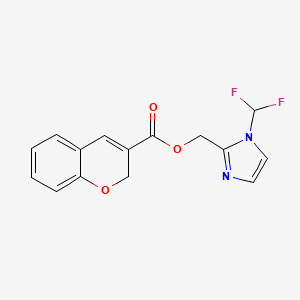


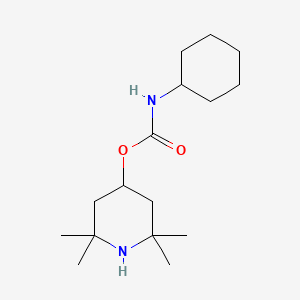
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
